molecular formula C8H13N5O3 B455801 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide CAS No. 512810-12-7

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide

Cat. No.: B455801
CAS No.: 512810-12-7
M. Wt: 227.22g/mol
InChI Key: BCABNIRNBURSJH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide is a research chemical with the molecular formula C8H13N5O3 and a molecular weight of 227.22 g/mol It is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide typically involves the reaction of 3,5-dimethyl-4-nitropyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-aminopyrazolyl)propanohydrazide, while substitution reactions can produce various hydrazide derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitropyrazole: Lacks the propanohydrazide moiety.

    3-(3,5-Dimethyl-4-aminopyrazolyl)propanohydrazide: Contains an amino group instead of a nitro group.

    3-(3,5-Dimethyl-4-nitropyrazolyl)propanoic acid: Contains a carboxylic acid group instead of a hydrazide moiety.

Uniqueness

3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide is unique due to the combination of its nitro-substituted pyrazole ring and propanohydrazide moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.

Properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-5-8(13(15)16)6(2)12(11-5)4-3-7(14)10-9/h3-4,9H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCABNIRNBURSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189804
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512810-12-7
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-nitro-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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